molecular formula C9H12N2OS B2847390 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one CAS No. 2470439-03-1

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one

Cat. No.: B2847390
CAS No.: 2470439-03-1
M. Wt: 196.27
InChI Key: JEZQVELEPQKUQA-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one is a bicyclic compound featuring a cyclohexanone core substituted at the 4-position with a 2-amino-1,3-thiazole moiety. This structure combines the rigidity of the cyclohexanone ring with the electron-rich, heterocyclic thiazole group, making it a versatile scaffold for pharmaceutical and materials science applications. The compound’s molecular formula is C₉H₁₂N₂OS (molecular weight: 196.27 g/mol). Its ketone group and aromatic thiazole ring enable diverse reactivity, including hydrogen bonding and π-π interactions, which are critical in biological targeting and crystallization behavior .

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h5-6H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZQVELEPQKUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one with structurally analogous compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound Cyclohexanone 4-(2-Amino-1,3-thiazole) 196.27 Not reported Ketone, thiazole, amine
3-(2-Amino-1,3-thiazol-4-yl)coumarin Coumarin 3-(2-Amino-1,3-thiazole) ~258.28 Not reported Lactone, thiazole, amine
4-(4'-Phenyl-2'-thiazolyl)-1-thia-4-azaspiro[4.5]decan-3-one Spirocyclic thiazole Spiro junction with cyclohexanone and thiazole ~318.44 Not reported Spiro ketone, thiazole, amine
Compound 6b (4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol) Phenol 4-(2-Amino-1,3-thiazole), 2-methoxy 237.28 Not reported Phenol, thiazole, amine
Mirabegron Acetamide 2-Amino-1,3-thiazole, phenethylamine chain 396.51 Not reported Amide, thiazole, hydroxyl

Key Observations :

  • Cyclohexanone vs. Coumarin/Phenol: The ketone in this compound offers distinct electronic and steric properties compared to the lactone in coumarin or the hydroxyl group in phenol derivatives . This affects solubility and hydrogen-bonding capacity.
Crystallographic and Hydrogen-Bonding Behavior
  • Hydrogen Bonding: The amine and ketone groups in this compound facilitate N–H···O and C=O···H interactions, critical for crystal packing. Similar patterns are observed in coumarin-thiazole hybrids .
  • Software Tools : Structures of related compounds were validated using SHELXL and visualized via ORTEP-3 , emphasizing the importance of crystallographic accuracy .

Biological Activity

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused to a cyclohexanone moiety, which contributes to its unique chemical properties. The presence of the amino group and thiazole ring allows for interactions with biological macromolecules, potentially influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with target proteins. It may act as an inhibitor of specific enzymes or receptors involved in critical cellular processes.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation across various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3hA5490.07
9MCF-7<1.61
10HT29<1.98

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and cyclohexanone moieties can significantly affect biological activity. For example, substituents on the thiazole ring can enhance or diminish potency against specific targets:

  • Electron-donating groups tend to increase activity.
  • Hydrophobic substituents can also enhance binding affinity to target proteins.

Study on Anticancer Activity

In a study evaluating various thiazole derivatives, this compound was noted for its potent inhibitory effects on cancer cell lines. The compound exhibited an IC50 value of 0.07 µM against A549 lung carcinoma cells, indicating strong antiproliferative activity .

Study on Antimicrobial Properties

Another investigation into the antimicrobial efficacy of thiazole derivatives revealed that compounds with structural similarities to this compound displayed significant inhibition against various bacterial strains, reinforcing the potential application of this compound in treating infections .

Q & A

Q. What synthetic methodologies are suitable for preparing 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thioamide derivatives and α-haloketones. For example, refluxing 2-aminothiazole precursors with cyclohexanone derivatives in polar aprotic solvents (e.g., DMSO) under inert conditions may yield the target compound. Optimization of reaction parameters—such as temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios—is critical to achieving high yields (>60%). Post-synthesis purification via recrystallization (e.g., using ethanol-water mixtures) ensures purity .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of amino (-NH₂) and carbonyl (C=O) groups via absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch).
  • ¹H/¹³C NMR : Identify cyclohexanone protons (δ ~2.0–2.5 ppm) and thiazole ring protons (δ ~6.5–7.5 ppm). Carbon signals for the thiazole C-4 and cyclohexanone carbonyl appear at δ ~160–170 ppm.
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) aligned with the molecular formula C₉H₁₁N₂OS (MW: 195.26 g/mol).
  • UV-Vis : Assess conjugation effects; thiazole derivatives typically show λ_max ~250–300 nm due to π→π* transitions .

Q. How can crystallographic data for this compound be validated?

  • Methodological Answer : Use programs like SHELXL for structure refinement and PLATON for symmetry checks and validation. Key steps include:
  • Ensuring R-factor convergence (<5% for high-quality data).
  • Validating hydrogen bonding networks via ORTEP-3 graphical analysis .
  • Cross-referencing with the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

  • Methodological Answer : Perform graph set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., D—H···A motifs). Use single-crystal X-ray diffraction to determine:
  • Donor-Acceptor Distances : Typically 2.8–3.2 Å for N—H···O/N interactions.
  • Angle Geometry : Angles >150° indicate strong directional bonding.
    These networks impact solubility, melting points, and mechanochemical behavior, which are critical for formulation studies .

Q. What computational strategies predict the compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Focus on thiazole’s amino group as a hydrogen-bond donor.
  • QSAR Studies : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to design analogs with enhanced activity.
  • MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns trajectories in explicit solvent) .

Q. How to address contradictions in crystallographic refinement data?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twinning fractions.
  • Disorder Modeling : Apply PART instructions to resolve overlapping atomic positions.
  • Validation Tools : Leverage CheckCIF to flag outliers in displacement parameters or bond valence sums. Cross-validate with spectroscopic data to resolve ambiguities .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH-Rate Profiling : Measure degradation kinetics in buffers (pH 1–12) at 40–60°C.
  • LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the cyclohexanone ring or thiazole oxidation).
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) via phase solubility studies .

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